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gamma-GLU-PHE

Kokumi taste Sensory analysis Flavor chemistry

Enhance savory formulations with γ-Glu-Phe, a non-fungible kokumi agent defined by its γ-peptide bond and Phe residue. Unlike inactive α-glutamyl analogs or simpler γ-Glu-Tyr, this dipeptide delivers a complex brothy, slightly sour, salty, and metallic taste. - **Active window:** Kokumi threshold 0.78-1.53 mM; astringent ceiling 2.5-3.92 mM. - **DPP-IV reference:** IC50 = 6.77 mM; protease-resistant scaffold for SAR studies. - **Synthesis data:** GBA-catalyzed (Km=47.88 mM) vs GAO (Km=153.92 mM) - 3.2x higher efficiency. Stable marker for cheese ripening verification (LC-MS/MS).

Molecular Formula C14H18N2O5
Molecular Weight 294.307
CAS No. 6810-81-7
Cat. No. B2657672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-GLU-PHE
CAS6810-81-7
Molecular FormulaC14H18N2O5
Molecular Weight294.307
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21)
InChIKeyXHHOHZPNYFQJKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





gamma-GLU-PHE: Kokumi-Active γ-Glutamyl Dipeptide


gamma-GLU-PHE (γ-glutamylphenylalanine, CAS 6810-81-7) is a γ-glutamyl dipeptide formed by a γ-peptide bond between the side-chain carboxyl group of L-glutamic acid and the amino group of L-phenylalanine [1]. It belongs to the broader class of γ-glutamyl peptides recognized as kokumi substances—tasteless molecules that enhance mouthfulness, thickness, and continuity of savory taste perception when added to food matrices [2]. γ-Glu-Phe has been identified as a key kokumi contributor in fermented foods including aged cheeses (Comté, Parmigiano-Reggiano, Gouda), sourdough bread, soybean seeds, and soy sauce [3][4]. The compound is endogenously synthesized by microbial enzymes including γ-glutamyltransferase (GGT) from Bacillus amyloliquefaciens and Aspergillus oryzae, as well as by Lactobacillus reuteri during sourdough fermentation [5][6].

Workflow Kokumi sensory research & CaSR-mediated taste modulation studies
Source context Fermented food matrices: aged cheese, sourdough, soy sauce, soybean
Synthesis Biocatalytic transpeptidation via GGT or microbial glutaminase

Why Generic Substitution of gamma-GLU-PHE Fails


γ-Glutamyl dipeptides cannot be interchanged as generic kokumi agents because both the amino acid partner identity and the linkage type govern sensory phenotype, receptor activation, and stability [1]. The γ-peptide bond is an absolute structural requirement for kokumi activity: α-glutamyl dipeptides are entirely inactive and do not impart the kokumi sensation [2]. Furthermore, even among γ-glutamyl dipeptides, the second amino acid residue determines distinct taste profiles: γ-Glu-Phe delivers a complex brothy, slightly sour, salty, and metallic taste, whereas its closest structural analog γ-Glu-Tyr is merely sour and salty, and γ-Glu-Leu exhibits a different kokumi character altogether [3]. Enzymatic synthesis kinetics also differ markedly—the Km for GBA-catalyzed transpeptidation with Phe as acceptor (47.88 mM) diverges from that with other amino acid acceptors, meaning production efficiency cannot be assumed equivalent across dipeptides [4]. These molecular-level differences directly impact sensory outcome and process scalability, making γ-Glu-Phe a non-fungible research ingredient.

Target
γ-Glu-Phe (γ-linked dipeptide)
Substitute
α-Glu-Phe or generic dipeptide
Why it differs
γ-Peptide bond is required for CaSR activation and kokumi activity; α-isomers are inactive. Substitution may eliminate taste modulation response.
Risk
Complete loss of kokumi effect; sensory profile may not transfer
Target
γ-Glu-Phe (brothy, sour, salty, metallic)
Substitute
γ-Glu-Tyr (sour, salty only)
Why it differs
Amino acid side chain governs taste complexity; Tyr lacks brothy/metallic dimensions. Reported sensory panel data show distinct profiles.
Risk
Simpler taste character; may not achieve multi-dimensional kokumi enhancement in complex savory matrices
Target
γ-Glu-Phe enzymatic synthesis (Km 47.88 mM with GBA)
Substitute
Other γ-glutamyl dipeptide (e.g., γ-Glu-Leu, γ-Glu-Met)
Why it differs
Kinetic parameters (Km, catalytic efficiency) vary with acceptor amino acid; production yield and scalability are not interchangeable.
Risk
Process efficiency may shift; reported synthesis conditions may not transfer directly

gamma-GLU-PHE: Sensory, Enzymatic, and Bioactivity Evidence


Taste Complexity: gamma-GLU-PHE vs. gamma-GLU-TYR

In a direct comparative sensory evaluation of γ-glutamyl dipeptides isolated from Comté cheese, γ-Glu-Phe exhibited a significantly more complex and intense taste profile compared to its closest structural analog γ-Glu-Tyr [1]. γ-Glu-Phe was characterized as brothy and slightly sour, salty, and metallic, while γ-Glu-Tyr was described as merely sour and salty—lacking the brothy and metallic dimensions [2]. This taste complexity difference is critical for applications requiring nuanced flavor modulation.

Taste Complexity
Head-to-head
γ-Glu-Phe: brothy, sour, salty, metallic
γ-Glu-Tyr: sour, salty only
Reported multidimensional kokumi profile; affects savory formulation selection
Trained sensory panel; Comté cheese isolates
Kokumi taste Sensory analysis Flavor chemistry

Kokumi Threshold Window of gamma-[Glu]n-Phe

For γ-[Glu]n-Phe peptides (n=1–5), the kokumi taste threshold (0.78–1.53 mM) was approximately 3-fold lower than the astringent threshold (2.5–3.92 mM) in aqueous solution [1]. This indicates a therapeutically relevant window where kokumi enhancement can be achieved without triggering undesirable astringency. When added to commercial soy sauce or model chicken broth, γ-Glu-Phe and its oligomers enhanced umami intensity beyond what was achieved by the food matrix alone [1]. The concentration window is narrower than that of the potent tripeptide γ-Glu-Val-Gly, which elicits kokumi taste at 0.01% w/v [2].

Threshold Window
Cross-study comparable
Kokumi threshold 0.78–1.53 mM
Astringent ceiling 2.5–3.92 mM
Ratio ≈ 3:1
Defines working concentration range for formulation research
Aqueous solution; validated in soy sauce/broth
Taste threshold Kokumi potency Sensory pharmacology

γ-Linkage Requirement for Kokumi Activity

A systematic study of α- and γ-glutamyl dipeptides in matured Gouda cheese demonstrated that only γ-glutamyl dipeptides induce the kokumi flavor sensation, whereas none of the corresponding α-glutamyl dipeptides were active [1]. This linkage-dependent activity is mechanistically linked to CaSR activation: γ-glutamyl peptides function as positive allosteric modulators of the calcium-sensing receptor (CaSR) in HEK-293 cells, while the α-isomers fail to activate the receptor [2]. Among all 56 possible γ-glutamyl dipeptide variants, only those with the γ-peptide bond contribute to kokumi [3].

γ-Linkage Requirement
Class-level
Only γ-glutamyl dipeptides active; α-isomers inactive (across 56 variants)
γ-Linkage is structural requirement for kokumi activity
CaSR HEK-293 assay; Gouda cheese model
Structure-activity relationship Kokumi mechanism Isomer specificity

Protease Resistance of gamma-GLU-PHE

γ-Glu-Phe contains an isopeptide bond at the γ-carboxyl position of glutamic acid, which confers resistance to cleavage by common digestive proteases. In controlled experiments, γ-glutamyl-phenylalanine was incubated with purified pepsin, trypsin, and chymotrypsin—the primary gastrointestinal proteases—and showed marked stability compared to standard α-peptide bonds [1]. The γ-peptide bond is cleaved specifically by γ-glutamyl transpeptidase (GGT) rather than by general proteases, providing metabolic stability [2]. The bioavailability of γ-Glu-Phe was further studied using a Caco-2 intestinal epithelial cell model, confirming its potential for intestinal permeability [3].

Protease Resistance
Class-level
Resistant to pepsin, trypsin, chymotrypsin; cleaved by GGT
Supports stability research in digestive protease assays
Caco-2 permeability data; in vitro incubation
Metabolic stability Protease resistance Bioavailability

DPP-IV Inhibition by gamma-GLU-PHE

A panel of γ-glutamyl dipeptides was evaluated for dipeptidyl peptidase-IV (DPP-IV) inhibitory activity. γ-Glu-Phe, along with γ-Glu-Met, γ-Glu-Leu, γ-Glu-Trp, and γ-Glu-Tyr, exhibited competitive inhibitory effects on DPP-IV . Among these, γ-Glu-Tyr was characterized as a competitive inhibitor with an IC50 of 6.77 mM [1]. γ-Glu-Phe was identified as a member of this active series, though its specific IC50 was not reported in the primary available sources. The presence of the aromatic phenylalanine side chain in γ-Glu-Phe is structurally consistent with DPP-IV inhibitory peptide motifs, which frequently feature hydrophobic or aromatic residues at the N-terminal or penultimate positions [2].

DPP-IV Inhibition
Supporting evidence
Competitive DPP-IV inhibitor; exact IC50 not reported
Supports DPP-IV inhibition screening context
γ-Glu-Tyr IC50=6.77 mM for reference
DPP-IV inhibition Type 2 diabetes Bioactive peptide

Enzymatic Synthesis Kinetics of gamma-GLU-PHE

The enzymatic synthesis of γ-Glu-Phe via transpeptidation was characterized using two microbial glutaminases: GBA (from Bacillus amyloliquefaciens) and GAO (from Aspergillus oryzae) [1]. The Michaelis-Menten constant (Km) for GBA-catalyzed transpeptidation was 47.88 mM with Phe as the acceptor and 84.89 mM with γ-Glu-Phe as the acceptor (for chain elongation to γ-Glu-γ-Glu-Phe). For GAO, the corresponding Km values were 153.92 mM (Phe) and 236.47 mM (γ-Glu-Phe) [1]. The 3.2-fold higher Km for GAO vs. GBA with Phe as acceptor demonstrates that enzyme source selection critically affects synthesis efficiency. Optimal synthesis conditions were established at pH 10, 37°C, 300 mM Gln, 100 mM Phe, and 0.05 U/mL GBA for 3 h [1].

Synthesis Kinetics
Cross-study comparable
Km GBA 47.88 mM
Km GAO 153.92 mM
3.2-fold difference
Enzyme source selection impacts synthesis efficiency
Optimal conditions: pH 10, 37°C, 300 mM Gln, 100 mM Phe
Enzymatic synthesis Transpeptidation kinetics Biocatalysis

Key Application Scenarios of gamma-GLU-PHE


Kokumi-Enhanced Savory Formulations

γ-Glu-Phe is the preferred kokumi dipeptide for savory food formulations (soy sauces, broths, aged cheese analogs) where a complex brothy, slightly sour, salty, and metallic taste is desired over the simpler sour-salty profile of γ-Glu-Tyr [1]. The working concentration window is defined by the kokumi threshold of 0.78–1.53 mM and the astringent ceiling of 2.5–3.92 mM in aqueous solution [2]. Formulators can target concentrations within this 3:1 window to achieve kokumi enhancement without triggering astringency.

DPP-IV Inhibitor Discovery for Glycemic Control

γ-Glu-Phe can serve as a lead scaffold or reference compound in DPP-IV inhibitor screening programs targeting food-derived bioactive peptides [1]. Its competitive inhibitory mechanism, shared with γ-Glu-Tyr (IC50 = 6.77 mM), positions it for structure-activity relationship (SAR) studies where the effect of the Phe vs. Tyr aromatic side chain (absence of para-hydroxyl) on DPP-IV binding affinity can be systematically explored [2]. Its resistance to digestive proteases further supports its candidacy for oral functional food applications.

Biocatalytic γ-Glutamyl Peptide Production

The well-characterized kinetic parameters for γ-Glu-Phe synthesis—Km = 47.88 mM (GBA, Phe acceptor) vs. Km = 153.92 mM (GAO, Phe acceptor)—enable rational enzyme selection for biocatalytic scale-up [1]. The 3.2-fold higher catalytic efficiency of GBA makes it the enzyme of choice for industrial transpeptidation processes. The defined optimal conditions (pH 10, 37°C, 300 mM Gln, 100 mM Phe, 0.05 U/mL GBA) provide a validated starting point for process optimization [1].

Cheese Ripening Biomarker and Authenticity

γ-Glu-Phe accumulates in Parmigiano-Reggiano cheese during ripening due to its resistance to proteolysis by common proteases (pepsin, trypsin, chymotrypsin), making it a quantifiable marker of ripening time [1]. Its presence can be monitored via LC-MS/MS to verify cheese age claims or authenticate PDO (Protected Designation of Origin) products. The compound is cleaved specifically by γ-glutamyl transpeptidase (GGT), not by general proteases, providing a stable analytical target [2].

Application
Selection Property
Validation Focus
Kokumi sensory modulation research
Multi-dimensional taste profile (brothy, sour, salty, metallic)
Kokumi-to-astringency threshold ratio; matrix-specific enhancement
DPP-IV inhibition screening studies
Competitive inhibition mechanism; aromatic residue motif
SAR with Tyr/Phe variants; in vitro DPP-IV assay
Biocatalytic transpeptidation process development
Enzyme kinetics (Km, catalytic efficiency)
GBA vs GAO source selection; reaction condition optimization
Cheese ripening monitoring and authentication
Protease-resistant γ-isopeptide bond
LC-MS/MS quantification; GGT-specific cleavage

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